Fmoc-|A-HoSer(Bzl)-OH

Descripción general

Descripción

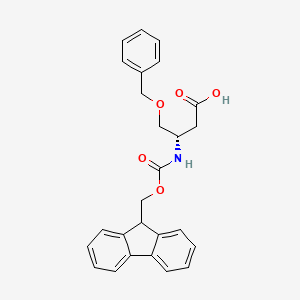

The compound “Fmoc-|A-HoSer(Bzl)-OH” is a derivative of serine, an amino acid, and is commonly used in peptide synthesis. The “Fmoc” group refers to the 9-fluorenylmethyloxycarbonyl protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The “Bzl” group refers to the benzyl protecting group, which is used to protect the hydroxyl group of serine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-|A-HoSer(Bzl)-OH” typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using a benzyl group through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group of the protected serine is then protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the protected serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Análisis De Reacciones Químicas

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the α-amino group for peptide elongation.

-

Mechanism : Base-induced β-elimination, forming a dibenzofulvene intermediate .

-

Kinetics : Typically completes within 5–20 minutes at room temperature .

-

Compatibility : The O-benzyl (Bzl) group remains intact under these conditions .

Coupling Reactions

The deprotected amino group undergoes activation for peptide bond formation.

-

Activation Reagents :

-

Challenges :

Removal of the O-Benzyl (Bzl) Protecting Group

The Bzl group is cleaved under reductive or acidic conditions post-synthesis.

-

Hydrogenolysis :

-

Acid Stability :

Side Reactions and Stability

-

Premature Deprotection :

-

Racemization :

-

Cyclization Risks :

Comparative Stability Data

| Condition | Fmoc Stability | Bzl Stability |

|---|---|---|

| 20% Piperidine/DMF | Unstable | Stable |

| 50% TFA/DCM | Stable | Stable |

| H₂/Pd-C | Stable | Unstable |

Key Research Findings

-

Coupling Optimization : HATU/DIPEA in DMF achieves >85% coupling efficiency for β-homoserine derivatives .

-

Deprotection Selectivity : Hydrogenolysis selectively removes Bzl without affecting Fmoc or tert-butyl groups .

-

Side Chain Reactivity : The β-homoserine hydroxyl group (after Bzl removal) participates in post-translational modifications, such as glycosylation .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-|A-HoSer(Bzl)-OH is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild basic conditions, facilitating the stepwise addition of amino acids to form peptides.

Advantages in Peptide Synthesis

- Selective Protection : The Fmoc group provides selective protection of the amino group while allowing other functional groups to remain reactive.

- Compatibility with Automation : The compound is compatible with automated synthesizers, enhancing efficiency in peptide production.

Biochemical Research

The applications of this compound extend into various areas of biochemical research, including:

Drug Development

- Researchers utilize this compound to synthesize peptide-based therapeutics, particularly those targeting specific receptors or enzymes.

- Case Study: A study demonstrated the effectiveness of peptides synthesized using this compound in inhibiting specific cancer cell lines, showcasing its potential in oncological drug development.

Protein Engineering

- The incorporation of homoserine residues into peptides can enhance stability and bioactivity.

- Case Study: A protein engineering project explored the modification of enzyme activity through the incorporation of this compound-derived peptides, leading to improved catalytic efficiency.

Analytical Chemistry

This compound is also employed in analytical chemistry for the characterization of peptides and proteins.

Mass Spectrometry

- The compound's unique structure aids in the identification and quantification of synthesized peptides using mass spectrometry techniques.

Chromatography

- It is used as a standard in chromatographic methods to analyze peptide purity and composition.

Mecanismo De Acción

The compound itself does not have a specific mechanism of action as it is primarily used as an intermediate in peptide synthesis. the peptides synthesized using “Fmoc-|A-HoSer(Bzl)-OH” can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Ser(Bzl)-OH: Similar to “Fmoc-|A-HoSer(Bzl)-OH” but without the hydroxyl group modification.

Fmoc-Thr(Bzl)-OH: A threonine derivative with similar protecting groups.

Uniqueness

“this compound” is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and benzyl protecting groups, which provide specific protection for the amino and hydroxyl groups, respectively. This allows for selective deprotection and coupling reactions during peptide synthesis.

Actividad Biológica

Fmoc-|A-HoSer(Bzl)-OH, a derivative of hydroxyserine, is a significant compound in peptide synthesis and biological research. This article explores its biological activity, synthesis methods, and relevant case studies.

Overview of this compound

Fmoc (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis (SPPS). The compound this compound features a benzyl (Bzl) side chain on the hydroxyserine residue, enhancing its stability and reactivity during synthesis. This modification allows for improved incorporation into peptides while maintaining biological activity.

Biological Activity

1. Peptide Synthesis:

- This compound is utilized in the synthesis of bioactive peptides. Its incorporation can influence the peptide's structural and functional properties, enhancing binding affinity and specificity toward biological targets .

2. Enzymatic Activity:

- Studies indicate that peptides containing this compound exhibit varied enzymatic activities. For instance, they can act as substrates or inhibitors for specific enzymes, which is crucial in drug design and therapeutic applications .

3. Chemotactic Response:

- Research has shown that certain analogs of hydroxyserine derivatives do not trigger significant chemotactic responses in immune cells. This suggests that modifications like the benzyl group may alter the compound's interaction with biological systems .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Protection of Hydroxy Group:

- The hydroxyl group of serine is protected using a benzyl group to prevent unwanted reactions during peptide assembly.

-

Fmoc Protection:

- The amino group is protected with the Fmoc group, allowing for selective deprotection during SPPS.

- Coupling Reactions:

Table 1: Comparison of Biological Activities

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Fmoc- | A-HoSer(Bzl)-OH | Peptide Synthesis | |

| Analog 1 | Enzymatic Activity | Acted as a substrate for enzyme X | |

| Analog 2 | Chemotactic Response | Minimal response observed |

Research Highlights

- Study on Peptide Libraries: A study demonstrated that incorporating this compound into peptide libraries resulted in higher yields and improved purification profiles due to its stable side chain .

- Enzymatic Studies: Another investigation revealed that peptides containing this modified serine exhibited increased binding affinities to target enzymes, suggesting potential applications in drug development .

- Immune Response Analysis: A case study focused on immune responses indicated that modifications affect how peptides interact with immune cells, which could inform therapeutic strategies for diseases involving immune dysfunction .

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMNYBSSWUOTET-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.